molecular formula C19H18N2O3S B15188596 2-(4-(2-((4-Methylphenyl)amino)-4-thiazolyl)phenoxy)propanoic acid CAS No. 96928-28-8

2-(4-(2-((4-Methylphenyl)amino)-4-thiazolyl)phenoxy)propanoic acid

Cat. No.: B15188596
CAS No.: 96928-28-8
M. Wt: 354.4 g/mol
InChI Key: CSESERIDKNWLEN-UHFFFAOYSA-N
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Description

2-(4-(2-((4-Methylphenyl)amino)-4-thiazolyl)phenoxy)propanoic acid is a complex organic compound that features a thiazole ring, an aromatic amine, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-((4-Methylphenyl)amino)-4-thiazolyl)phenoxy)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the 4-methylphenyl group through a nucleophilic aromatic substitution reaction. The final step involves the coupling of the thiazole derivative with phenoxypropanoic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-((4-Methylphenyl)amino)-4-thiazolyl)phenoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The aromatic amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions include various substituted thiazole and phenoxy derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(4-(2-((4-Methylphenyl)amino)-4-thiazolyl)phenoxy)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(2-((4-Methylphenyl)amino)-4-thiazolyl)phenoxy)propanoic acid involves its interaction with specific molecular targets. The aromatic amine and thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)propanoic acid: Shares the 4-methylphenyl group but lacks the thiazole and phenoxy functionalities.

    4-Methylphenylamine: Contains the aromatic amine group but does not have the thiazole or phenoxy groups.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

2-(4-(2-((4-Methylphenyl)amino)-4-thiazolyl)phenoxy)propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

96928-28-8

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

2-[4-[2-(4-methylanilino)-1,3-thiazol-4-yl]phenoxy]propanoic acid

InChI

InChI=1S/C19H18N2O3S/c1-12-3-7-15(8-4-12)20-19-21-17(11-25-19)14-5-9-16(10-6-14)24-13(2)18(22)23/h3-11,13H,1-2H3,(H,20,21)(H,22,23)

InChI Key

CSESERIDKNWLEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC(C)C(=O)O

Origin of Product

United States

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